N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIZUDAFZZGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Design
Core Structural Considerations
The target compound combines a 4-(dimethylamino)-6-methylpyrimidine moiety with a picolinamide group via a methylene bridge. This architecture necessitates:
Retrosynthetic Analysis
Retrosynthetic breakdown reveals three primary precursors (Fig. 1):
- 4-(Dimethylamino)-6-methylpyrimidin-2-amine as the pyrimidine core.
- Picolinic acid or its activated derivatives (e.g., picolinoyl chloride).
- Methylene spacer reagents such as formaldehyde or chloromethylation agents.
Stepwise Preparation Methods
Pyrimidine Core Synthesis
Cyclization of Malonic Acid Derivatives
A patent-published method (CN110818643A) demonstrates pyrimidine ring formation via cyclization between malonic diester and methylene guanidine salts under basic conditions:
Reaction Scheme
$$
\text{Malonic diester} + \text{CH}2=\text{C(NR}2\text{)}2 \xrightarrow{\text{NaOMe/MeOH}} \text{2-Amino-4,6-dimethoxypyrimidine} \xrightarrow{\text{Me}2\text{NH}} \text{4-(Dimethylamino)-6-methylpyrimidin-2-amine}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–65°C (reflux) |
| Base | 27% NaOMe in MeOH |
| Methylation Agent | Dimethyl carbonate (DMC) |
| Yield | 91.3% (over two steps) |
This method avoids toxic reagents like phosphorus oxychloride, aligning with green chemistry principles.
Alternative Route via Halogenated Intermediates
A PMC study describes halogenated pyrimidine intermediates for functional group transformations:
- Dichloropyrimidine synthesis from orotic acid using PCl₅.
- Regioselective amination at C4 with dimethylamine.
- Methylation at C6 using methyl iodide under phase-transfer conditions.
Methylene Bridge Installation
Chloromethylation
Chloromethylation of 4-(dimethylamino)-6-methylpyrimidin-2-amine proceeds via:
$$
\text{Pyrimidine-NH}2 + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{Pyrimidine-CH}2\text{Cl} + \text{H}_2\text{O}
$$
Key Parameters
Nucleophilic Displacement
The chloromethyl intermediate undergoes nucleophilic substitution with picolinamide precursors:
$$
\text{Pyrimidine-CH}_2\text{Cl} + \text{Picolinamide-K}^+ \xrightarrow{\text{DMF, 80°C}} \text{Target Compound} + \text{KCl}
$$
Optimization Insights
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements adapt batch protocols to continuous flow systems:
| Stage | Conditions | Equipment |
|---|---|---|
| Cyclization | Microreactor, 65°C, 5 min | Corning AFR™ Module |
| Methylation | Packed-bed reactor | SiO₂-supported DMC |
| Amide Coupling | Tubular reactor, 85°C | Static mixer design |
Advantages
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted picolinamide compounds.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide features a dimethylamino group attached to a pyrimidine ring, a methyl group, and a picolinamide moiety. Its molecular formula is C12H15N5O, with a molecular weight of 227.28 g/mol. The compound primarily targets Enoyl-CoA hydratase , an enzyme involved in fatty acid β-oxidation. By binding to the active site of this enzyme, it inhibits its activity, potentially leading to decreased energy production within cells.
Chemistry
The compound is utilized as a catalyst in various organic synthesis reactions, including:
- Esterifications : Facilitating the formation of esters from acids and alcohols.
- Nucleophilic Substitutions : Serving as a reactive intermediate in the synthesis of more complex organic molecules.
Biology
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, including those involved in lipid metabolism.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways, impacting gene expression and metabolic processes.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Pharmacological Agent : Ongoing studies are assessing its role as an inhibitor for specific enzymes linked to metabolic disorders.
- Potential Treatment for Inflammation : Preliminary findings suggest it may help modulate inflammatory responses in certain conditions .
Industry
In industrial applications, this compound is used:
- Pharmaceutical Production : As an intermediate in the synthesis of drugs targeting metabolic pathways.
- Agrochemicals : In the development of new agrochemical formulations due to its reactivity and stability under various conditions.
Case Studies and Experimental Findings
Several studies have highlighted the effectiveness of this compound in different experimental settings:
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The compound can form complexes with metal ions, facilitating catalytic reactions such as esterification and transesterification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural and functional differences are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound’s pyrimidine core contrasts with the pyridine in 6-chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide and the piperidine/benzamide scaffolds in BD 1008 and BD 1045.
Substituent Effects: The dimethylamino group in the target compound may improve solubility and mimic tertiary amines in bioactive molecules (e.g., BD 1047’s dimethylamino group), which are critical for σ-receptor interactions .
Pharmacological Implications :
- Unlike BD 1008 and BD 1047, which are established σ-receptor antagonists with dichlorophenyl groups for hydrophobic binding, the target compound’s pyrimidine-picolinamide hybrid may prioritize kinase inhibition due to its planar structure and hydrogen-bonding motifs.
Research Findings and Data
Table 2: Experimental Data for Analogous Compounds
Insights:
- The target compound’s lack of a dichlorophenyl group (compared to BD 1008/1047) may reduce σ-receptor affinity but improve selectivity for other targets.
- The dimethylamino group’s basicity (pKₐ ~8.5 estimated) could enhance cellular permeability over neutral pivalamide derivatives .
Biological Activity
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its role in enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a pyrimidine ring with a dimethylamino substitution and a picolinamide moiety. Its unique structure allows for enhanced solubility and interaction with biological targets, making it a valuable candidate for pharmacological applications.
Target Enzymes
The primary target of this compound is Enoyl-CoA hydratase , an enzyme crucial for fatty acid β-oxidation. The compound inhibits this enzyme by binding to its active site, disrupting metabolic processes involved in energy production from fatty acids.
Biochemical Pathways
By inhibiting Enoyl-CoA hydratase, this compound affects the fatty acid β-oxidation pathway, potentially leading to reduced energy output from fatty acids. This mechanism may have implications for cancer cell metabolism, where altered energy production is a hallmark of malignancy.
Antiproliferative Effects
Research indicates that this compound exhibits promising antiproliferative activity against various cancer cell lines. For instance, studies have shown significant inhibition of cell growth in models of breast and colorectal cancers.
Enzyme Inhibition
The compound has been demonstrated to inhibit several enzymes involved in metabolic pathways. Its interaction with Enoyl-CoA hydratase suggests it could modulate fatty acid metabolism significantly, impacting overall cellular metabolism and signaling pathways.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines revealed that the compound effectively reduces proliferation rates, indicating its potential as an anticancer therapeutic agent.
- Mechanistic Studies : Investigations into the molecular mechanisms highlighted its role in altering gene expression and influencing cell signaling pathways related to apoptosis and metabolic regulation.
- Comparative Analysis : A comparison with structurally similar compounds showed that this compound stands out due to its specific targeting of Enoyl-CoA hydratase, providing a unique approach to cancer treatment compared to other pyrimidine derivatives.
Summary of Biological Activity
| Aspect | Details |
|---|---|
| Primary Target | Enoyl-CoA hydratase |
| Mechanism | Inhibition of fatty acid β-oxidation |
| Antiproliferative Activity | Significant inhibition observed in various cancer cell lines |
| Potential Applications | Anticancer therapy, metabolic modulation |
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Studies focusing on dosage effects, pharmacokinetics, and long-term impacts on cellular metabolism will be crucial for developing this compound into a viable therapeutic agent.
Q & A
Basic: What are the recommended synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)picolinamide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or amide coupling reactions. For example:
- Step 1: React 4-chloro-6-methylpyrimidin-2-amine with dimethylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the dimethylamino group .
- Step 2: Functionalize the pyrimidine core with a methylene bridge via reductive amination or alkylation using picolinamide derivatives.
- Step 3: Optimize reaction conditions (e.g., K₂CO₃ as a base, 80–100°C, 12–24 hours) to improve yield .
Key Considerations: Monitor reaction progress via TLC or HPLC and purify using recrystallization (ethanol/water) or column chromatography .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- Purity: HPLC with UV detection (≥95% purity; C18 column, acetonitrile/water gradient) .
- Structural Confirmation:
- 1H/13C NMR: Identify methyl groups (δ 2.3–2.5 ppm for pyrimidine-CH₃; δ 3.0–3.2 ppm for N(CH₃)₂) and aromatic protons (δ 7.5–8.5 ppm for picolinamide) .
- HRMS (ESI-TOF): Confirm molecular ion [M+H]+ with <2 ppm error .
- Thermal Stability: TGA/DSC to assess decomposition temperatures (e.g., >200°C for storage stability) .
Advanced: What strategies can resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Methodological Answer:
Address discrepancies using:
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes (e.g., kinases) and validate with mutagenesis studies .
- Comparative Bioassays: Test analogs with systematic substitutions (e.g., replacing dimethylamino with morpholino) against relevant biological targets (e.g., cancer cell lines) .
- Metabolic Profiling: Use LC-MS to identify metabolites and assess if off-target interactions explain unexpected activity .
Example: A study found that trifluoromethyl analogs showed enhanced activity due to lipophilicity, but dimethylamino derivatives had better solubility—highlighting the need for balanced substituent design .
Advanced: How can researchers optimize reaction yields when synthesizing this compound on a millimolar scale?
Methodological Answer:
Optimize via:
- Solvent Screening: Compare DMF (high polarity, 80% yield) vs. THF (lower polarity, 60% yield) to balance reactivity and byproduct formation .
- Catalyst Selection: Use Pd(OAc)₂ (5 mol%) for coupling reactions to reduce side products .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours (80°C, 300 W) while maintaining >75% yield .
Troubleshooting: If yields drop at scale, switch to continuous flow reactors for better heat/mass transfer .
Advanced: What experimental designs are critical for evaluating the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
Design assays to:
- Determine IC₅₀ Values: Use dose-response curves (0.1–100 µM) in enzymatic assays (e.g., NADH-dehydrogenase activity monitored at 340 nm) .
- Assess Selectivity: Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects .
- Kinetic Studies: Perform Lineweaver-Burk plots to classify inhibition type (competitive/uncompetitive) .
Case Study: A pyrimidine analog showed noncompetitive inhibition via hydrophobic interactions with the enzyme’s allosteric site, confirmed by X-ray crystallography .
Basic: What are the storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Environment: Store at –20°C in airtight, light-resistant vials under inert gas (argon) .
- Solubility Considerations: Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC over 6 months .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Force Fields: Use AMBER or CHARMM for MD simulations to better model ligand-protein flexibility .
- Probe Solvent Effects: Compare activity in aqueous vs. lipid-rich media to assess if aggregation or solubility biases results .
- Validate with SPR: Surface plasmon resonance (SPR) can measure binding kinetics (ka/kd) to confirm docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
